molecular formula C6H10O3 B072988 2-Oxobutyl acetate CAS No. 1575-57-1

2-Oxobutyl acetate

Cat. No. B072988
CAS RN: 1575-57-1
M. Wt: 130.14 g/mol
InChI Key: LHGWJCBYBIICPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-oxobutyl acetate-related compounds involves diverse chemical reactions. For instance, the synthesis of specific derivatives, such as 2-(3-(2-chloro-3- oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide, has been achieved through condensation reactions using indole-3-carbaldehyde and chloro ethyl acetate (Muralikrishna et al., 2014). These synthesis pathways highlight the compound's versatility in forming various structurally diverse derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to 2-oxobutyl acetate has been elucidated using techniques such as X-ray diffraction. For example, the structure of methyl(±)-2-((1R,3R)-3-{ 2-[(3S)-1-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-3-indolyl]acetyl}-2,2-dimethylcyclobutyl) acetate was determined, revealing intricate details about its molecular configuration (Makaev et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving 2-oxobutyl acetate or its derivatives are varied, encompassing a range of transformations. The compound undergoes reactions that can lead to the formation of novel compounds with potential biological activities, as demonstrated in the synthesis and biological evaluation of specific derivatives (Muralikrishna et al., 2014).

Physical Properties Analysis

The physical properties of 2-oxobutyl acetate derivatives, including crystalline structure and hydrogen bonding patterns, have been characterized using various analytical techniques. The detailed analysis provides insights into the stability and physical behavior of these compounds under different conditions (Makaev et al., 2006).

Chemical Properties Analysis

The chemical properties of 2-oxobutyl acetate and its related compounds have been explored through studies on their reactivity and interaction with different chemical reagents. These investigations shed light on the compound's potential utility in various chemical synthesis and modification processes (Muralikrishna et al., 2014).

Scientific Research Applications

  • Biosynthesis Research : Nesbakken, Kolsaker, and Ormerod (1988) investigated the biosynthesis of 2-oxo-3-methylvalerate in Chlorobium vibrioforme, revealing insights into the formation of 2-oxobutyrate from acetyl coenzyme A and pyruvate via citramalate (Nesbakken, Kolsaker, & Ormerod, 1988).

  • Biocatalysis and Industrial Applications : Gao et al. (2010) demonstrated the efficient production of 2-Oxobutyrate from 2-Hydroxybutyrate using whole cells of Pseudomonas stutzeri, highlighting its importance in the chemical, drug, and food industries (Gao et al., 2010).

  • Environmental Microbiology : Sobolev and Roden (2004) characterized a neutrophilic Fe(II)-oxidizing β-Proteobacterium from freshwater wetland sediments, which can utilize acetate as an auxiliary source of fixed carbon (Sobolev & Roden, 2004).

  • Electrosynthesis from Carbon Dioxide : Nevin et al. (2011) discussed microbial electrosynthesis, where microorganisms use electrodes to reduce carbon dioxide to organic compounds, and found that 2-oxobutyrate was a predominant product of electrosynthesis by certain bacteria (Nevin et al., 2011).

  • Metabolic Research : Fang et al. (2021) studied the metabolic detoxification of 2-Oxobutyrate by remodeling Escherichia coli acetate bypass, providing insights into the metabolic toxicity mechanisms and detoxification strategies of 2-OBA (Fang et al., 2021).

  • Thermochemistry : El‐Nahas et al. (2006) employed density functional and ab initio calculations to determine the thermochemistry of various radicals, including 2-oxobutyl (El‐Nahas et al., 2006).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of exposure, it is advised to seek medical attention .

properties

IUPAC Name

2-oxobutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-6(8)4-9-5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGWJCBYBIICPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166271
Record name 2-Butanone, 1-hydroxy-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxobutyl acetate

CAS RN

1575-57-1
Record name 1-Acetoxy-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1575-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetoxy-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxobutyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanone, 1-hydroxy-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETOXY-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZR62CUM43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 1-bromobutan-2-one (10 g, 66.2 mmol), potassium acetate (7.8 g, 79.4 mmol), and N,N-dimethylformamide (50 ml) was stirred at room temperature for 5 days. Water was added to the reaction mixture and extracted with diethyl ether twice. The organic layers were combined and washed with a saturated saline solution, dried over magnesium sulfate, and filtrated. The filtrate was concentrated under reduced pressure to obtain the title compound (8.24 g) in the form of a mixture with N,N-dimethylformamide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxobutyl acetate
Reactant of Route 2
Reactant of Route 2
2-Oxobutyl acetate
Reactant of Route 3
Reactant of Route 3
2-Oxobutyl acetate
Reactant of Route 4
Reactant of Route 4
2-Oxobutyl acetate
Reactant of Route 5
Reactant of Route 5
2-Oxobutyl acetate
Reactant of Route 6
Reactant of Route 6
2-Oxobutyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.